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Compound of Interest

Compound Name: (S)-1,3-Dimethylipiperazine

Cat. No.: B2479536

An In-Depth Technical Guide to (S)-1,3-Dimethylpiperazine for Advanced Research and
Development

Introduction

(S)-1,3-Dimethylpiperazine is a chiral heterocyclic amine that has garnered significant interest
as a versatile building block in modern organic synthesis and medicinal chemistry. Its structural
features—a piperazine core functionalized with two methyl groups, one of which introduces a
stereocenter—make it a valuable scaffold for the development of complex molecules with
specific three-dimensional orientations. The piperazine moiety itself is a well-established
pharmacophore, present in a wide array of therapeutic agents due to its ability to modulate
physicochemical properties and interact with biological targets.[1][2] The introduction of a chiral
center, as seen in the (S)-enantiomer, provides an essential tool for researchers to probe
stereo-specific interactions in biological systems, a cornerstone of rational drug design. This
guide provides a detailed overview of its core attributes, synthetic utility, and strategic
applications in drug discovery, tailored for researchers and scientists in the field.

Core Molecular and Physicochemical Attributes

The foundational step in utilizing any chemical reagent is a thorough understanding of its
fundamental properties. (S)-1,3-Dimethylpiperazine is identified by a unique CAS number and
possesses a distinct set of physical and chemical characteristics that dictate its handling,
reactivity, and application.
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1.1 Chemical Identifiers

CAS Number: 1152367-80-0[3]

Molecular Formula: CeH1aN2[3][4]

Molecular Weight: 114.19 g/mol [3]

SMILES: C[C@H]1CN(C)CCN1[4]

INChl Key: FMMUNDXXVADKHS-LURJTMIESA-N
1.2 Molecular Structure

The structure consists of a six-membered piperazine ring with a methyl group on the nitrogen at
position 1 and a chiral methyl group on the carbon at position 3, defining the (S)-
stereochemistry.

Caption: Molecular structure of (S)-1,3-Dimethylpiperazine.
1.3 Physicochemical Data

The properties of (S)-1,3-Dimethylpiperazine are critical for planning reactions, purification,
and storage. The data below has been aggregated from various chemical suppliers and

databases.

Property Value Reference(s)
Appearance Liquid [3]

Boiling Point 147.9 + 8.0 °C at 760 mmHg [3]

Density 0.9+0.1g/cm3 [3]

Flash Point 45.7+£9.4 °C [3]

pKa (Predicted) 9.34£0.40 [3]

Storage Conditions Room temperature, 2-8°C, (3141

sealed in dry
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Synthetic Utility and Experimental Protocols

The primary value of (S)-1,3-Dimethylpiperazine in a laboratory setting lies in its role as a
chiral nucleophilic building block. The two nitrogen atoms exhibit different reactivity profiles; the
secondary amine is typically more reactive in nucleophilic substitution reactions than the
tertiary amine, allowing for regioselective functionalization.

2.1 Role in Nucleophilic Substitution

A key application involves the reaction of the secondary amine with electrophilic centers. This is
exemplified by its use in the synthesis of novel 1,2,6-thiadiazine derivatives, which are being
investigated for their potential as anticancer agents.[5] In this context, (S)-1,3-
Dimethylpiperazine serves as the nucleophile, displacing a chlorine atom on the thiadiazine
core.[5][6] This specific application underscores the compound's utility in creating libraries of
chiral molecules for biological screening. The mild reaction conditions (room temperature in
THF) suggest a high degree of reactivity, which is advantageous for preserving sensitive
functional groups elsewhere in the molecule.[5]

Synthetic Workflow

Monitor reaction
TLC/LC-MS

Reactants: Dissolve reactants Stir at controlled
(S)-1,3-Dimethylpiperazine in aprotic solvent temperature
Electrophile (R-X) (e.g., THF, DCM) (e.g., 20°C)

(NMR, MS, etc.)

Click to download full resolution via product page
Caption: Generalized workflow for a nucleophilic substitution reaction.
2.2 General Experimental Protocol: N-Arylation

This protocol provides a self-validating methodology for the reaction of (S)-1,3-
Dimethylpiperazine with an activated aryl halide.

» Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g.,
Nitrogen or Argon), add the electrophile (1.0 eq), (S)-1,3-Dimethylpiperazine (1.1 eq), and a
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suitable base (e.g., K2COs, 2.0 eq).

o Causality: Using a slight excess of the amine ensures complete consumption of the
limiting electrophile. The inert atmosphere prevents side reactions with atmospheric
oxygen or moisture. The base is crucial for scavenging the acid (e.g., HCI) generated
during the reaction, driving it to completion.

e Solvent Addition: Add a dry, aprotic solvent (e.g., THF or DMF) to the flask to achieve a
suitable concentration (typically 0.1-0.5 M).

o Causality: Aprotic solvents are used because they do not interfere with the nucleophilic
amine. Proper concentration ensures efficient molecular collisions.

e Reaction Execution: Stir the mixture at the desired temperature (ranging from room
temperature to reflux, depending on the electrophile's reactivity) until the reaction is
complete.

» Monitoring (Self-Validation): Periodically take aliquots from the reaction mixture and analyze
by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-
MS) to monitor the disappearance of the starting material and the appearance of the product.

o Trustworthiness: This step provides direct evidence of the reaction's progress and
confirms the formation of the desired product mass, ensuring the protocol is proceeding as
expected before committing to a full workup.

o Workup and Isolation: Upon completion, cool the reaction to room temperature, quench with
water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash
the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure.

 Purification and Characterization: Purify the crude product using flash column
chromatography or distillation. Characterize the final compound using *H NMR, 13C NMR,
and high-resolution mass spectrometry to confirm its structure and purity.

Strategic Applications in Drug Discovery
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The piperazine ring is a privileged scaffold in medicinal chemistry, integral to numerous FDA-
approved drugs targeting a wide range of diseases.[2][7][8] Its derivatives are particularly
prominent in neuropharmacology, forming the core of antipsychotic, antidepressant, and
anxiolytic agents.[2][7] The value of (S)-1,3-Dimethylpiperazine lies in its ability to introduce
both this proven pharmacophore and a specific stereocenter into a drug candidate.

3.1 The Importance of Chirality

Chirality is a critical determinant of pharmacological activity. Enantiomers of a drug can have
vastly different potencies, efficacies, and metabolic profiles. The (S)-configuration of the methyl
group at the 3-position can provide a crucial steric or hydrophobic interaction with a target
protein (e.g., an enzyme or receptor), enhancing binding affinity and selectivity over the (R)-
enantiomer or the achiral equivalent. Utilizing an enantiomerically pure building block like
(S)-1,3-Dimethylpiperazine is a direct and efficient strategy to synthesize single-enantiomer
drug candidates, avoiding the costly and complex separation of racemic mixtures later in
development.

3.2 A Building Block for Targeted Therapeutics

The strategic incorporation of (S)-1,3-Dimethylpiperazine can be used to optimize lead
compounds. For instance, in the development of kinase inhibitors for oncology, the piperazine
moiety often serves as a linker that projects a vector out of the ATP-binding pocket towards the
solvent-exposed region, where substituents can be modified to improve selectivity and
pharmacokinetic properties.[5] The methyl groups on the piperazine ring can enhance
metabolic stability by blocking sites susceptible to N-dealkylation and can fine-tune the basicity
(pKa) of the nitrogen atoms, which in turn influences solubility and cell permeability.
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Caption: Role of (S)-1,3-Dimethylpiperazine in drug design logic.
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Safety and Handling

(S)-1,3-Dimethylpiperazine is an amine compound that requires careful handling to ensure

laboratory safety.

o Hazards: It may cause irritation to the eyes and skin.[3] It is harmful if swallowed.

* Protective Measures: Always handle in a well-ventilated fume hood. Wear appropriate

personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]
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e Storage and Incompatibilities: Store in a tightly sealed container in a dry, cool place.[3][4]
Avoid contact with strong oxidizing agents and strong acids.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.biosynce.com/pharmaceutical-intermediates/piperazine/s-1-3-dimethylpiperazine-cas-1152367-80-0.html
https://www.bldpharm.com/products/1152367-80-0.html
https://www.researchgate.net/publication/341626040_Synthesis_of_R_and_S-3-Chloro-5-24-dimethylpiperazin-1-yl-4H-126-thiadiazin-4-ones
https://www.researchgate.net/figure/Planned-synthesis-of-1-3-dimethylpiperazine-substituted-thiadiazines-6a-and-6b_fig3_341626040
https://pubmed.ncbi.nlm.nih.gov/30151922/
https://pubmed.ncbi.nlm.nih.gov/30151922/
https://www.mdpi.com/1420-3049/29/1/68
https://www.mdpi.com/1420-3049/29/1/68
https://www.benchchem.com/product/b2479536#s-1-3-dimethylpiperazine-cas-number-and-molecular-structure
https://www.benchchem.com/product/b2479536#s-1-3-dimethylpiperazine-cas-number-and-molecular-structure
https://www.benchchem.com/product/b2479536#s-1-3-dimethylpiperazine-cas-number-and-molecular-structure
https://www.benchchem.com/product/b2479536#s-1-3-dimethylpiperazine-cas-number-and-molecular-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2479536?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2479536?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

